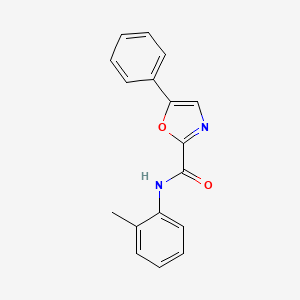

N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-7-5-6-10-14(12)19-16(20)17-18-11-15(21-17)13-8-3-2-4-9-13/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEOKVRSEFFTDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may interfere with bacterial virulence pathways, including the two-component regulation system, flagellar assembly, and quorum sensing . These interactions disrupt the growth and pathogenicity of bacteria, making it a potential candidate for antimicrobial applications .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between appropriately substituted oxazole precursors and carboxamide derivatives. Key steps include:

- Cyclization : Use of dehydrating agents (e.g., POCl₃) to form the oxazole ring .

- Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere .

- Optimization : Monitor reaction progress using TLC or HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of aerosols or dust .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture .

Advanced Research Questions

Q. How can crystallographic data be obtained and refined to resolve the compound’s 3D structure?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

- Refinement : Iterative refinement via SHELXL, incorporating anisotropic displacement parameters and hydrogen atom positioning .

- Validation : Check using tools like PLATON for symmetry and solvent masking .

Q. What experimental strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methyl, phenyl groups) and test biological activity .

- Biological Assays : Conduct dose-response studies (e.g., IC₅₀ determination) in cancer cell lines (e.g., MCF-7, HeLa) .

- Computational SAR : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies .

Q. How can contradictions in biological activity data across studies be systematically addressed?

- Methodological Answer :

- Reproducibility Checks : Validate protocols using standardized cell lines (e.g., ATCC-certified) and controls .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables (e.g., assay conditions, solvent effects) .

- Mechanistic Studies : Use knock-out models or siRNA to isolate target pathways .

Q. What computational methods are suitable for predicting binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or GROMACS to model interactions with enzymes (e.g., kinases) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities .

Q. How can the compound’s mechanism of action be elucidated in pharmacological studies?

- Methodological Answer :

- Target Identification : Use affinity chromatography or pull-down assays with biotinylated probes .

- Pathway Analysis : Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling post-treatment .

- In Vivo Models : Test efficacy in xenograft mice, monitoring tumor volume and biomarkers (e.g., VEGF, TNF-α) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.